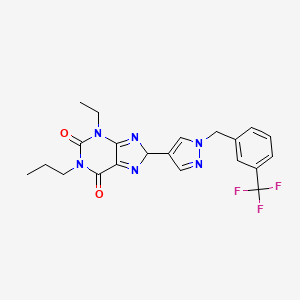

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

CAS No.:

Cat. No.: VC13433939

Molecular Formula: C21H21F3N6O2

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21F3N6O2 |

|---|---|

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione |

| Standard InChI | InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3 |

| Standard InChI Key | WDGFWZYVYUXIMM-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F |

| Canonical SMILES | CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: 3-Ethyl-1-propyl-8-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3,7-dihydro-1H-purine-2,6-dione

-

Molecular Formula: C₂₁H₂₁F₃N₆O₂

-

Molecular Weight: 446.4 g/mol

-

CAS Number: 752222-83-6

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not fully characterized |

| Solubility | Lipophilic (logP ~3.2*) |

| Stability | Stable under standard conditions |

| Spectral Data (NMR/IR) | Available in proprietary databases |

*Estimated based on trifluoromethyl and purine motifs .

Synthesis and Optimization

The synthesis involves multi-step reactions starting from purine and pyrazole precursors. Key steps include:

-

Alkylation: Introduction of ethyl and propyl groups at the N3 and N1 positions of the purine core.

-

Coupling: Attachment of the 3-(trifluoromethyl)benzyl-substituted pyrazole via Suzuki-Miyaura cross-coupling.

-

Purification: Chromatographic techniques to achieve ≥99% purity .

Challenges:

-

Optimizing reaction conditions (temperature, solvent) to avoid byproducts.

-

Ensuring regioselectivity during pyrazole functionalization .

Pharmacological Profile

Receptor Affinity and Selectivity

CVT-6883 exhibits high selectivity for A₂BAR over other adenosine receptors:

| Receptor Subtype | Kᵢ (nM) | Selectivity (Fold vs. A₂B) |

|---|---|---|

| A₂B | 22 | 1 |

| A₁ | 1,940 | 88 |

| A₂A | 3,280 | 149 |

| A₃ | 1,070 | 49 |

Data from radioligand binding assays .

Mechanism of Action

-

A₂B Antagonism: Blocks adenosine-induced cAMP accumulation (K<sub>B</sub> = 6 nM) .

-

Downstream Effects: Reduces pro-inflammatory cytokines (IL-6, TNF-α) and inhibits collagen deposition in fibrotic models .

Therapeutic Applications

Asthma and Pulmonary Inflammation

-

Model: Allergen-challenged mice.

-

Results:

Cardiac Fibrosis

-

Model: Myocardial infarction (MI) in mice.

-

Results:

Systemic Sclerosis (Skin Fibrosis)

-

Model: Bleomycin-induced dermal fibrosis.

-

Results:

Oncology (Emerging Research)

-

Potential Role: Enhances T/NK cell activity in tumor spheroids by blocking adenosine-mediated immunosuppression .

Clinical Development

Phase I Trials

-

Safety: Well-tolerated in healthy volunteers (NCT unreported).

-

Pharmacokinetics:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume